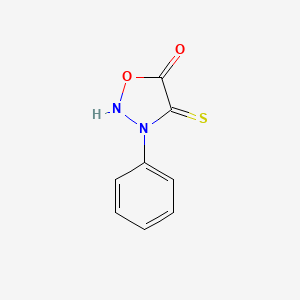

4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate

Description

Historical Context and Significance of Sydnone (B8496669) Chemistry

The field of sydnone chemistry began in 1935 when John Campbell Earl and Alan W. Mackney at the University of Sydney treated N-Nitroso-N-phenylglycine with acetic anhydride (B1165640). wikipedia.orgneliti.com The resulting stable, crystalline compound was named "sydnone" in honor of the university. neliti.com Initially, a bicyclic structure was proposed, but this was later proven incorrect. neliti.comresearchgate.net In 1946, Baker and Ollis correctly identified sydnones as a novel class of mesoionic compounds. researchgate.net

Mesoionic compounds are neutral, five- or six-membered heterocyclic molecules that cannot be represented by any single covalent structure. neliti.comresearchgate.net Instead, they are depicted as a hybrid of multiple polar resonance forms, possessing delocalized positive and negative charges. neliti.comijcrt.org This unique electronic nature means the positive charge is shared among the atoms of the ring, while the negative charge resides on an exocyclic atom, typically oxygen. neliti.comresearchgate.net

The discovery and correct structural elucidation of sydnones were significant for the development of heterocyclic chemistry theory. neliti.com They have since become valuable tools in organic synthesis, primarily due to their participation in 1,3-dipolar cycloaddition reactions, which are instrumental for creating complex heterocyclic structures like pyrazoles. benthamdirect.comresearchgate.netnih.gov The wide range of chemical reactions they undergo and their diverse biological activities have sustained research interest for decades. ijcrt.orgresearchgate.net

| Year | Milestone | Key Contributors | Significance |

| 1935 | First synthesis of a sydnone (N-phenylsydnone). wikipedia.orgneliti.com | J. C. Earl and A. W. Mackney | Discovery of a new class of heterocyclic compounds. wikipedia.org |

| 1946 | Proposed the correct mesoionic structure. researchgate.net | W. Baker and W. D. Ollis | Corrected the initial bicyclic structural assignment and introduced the concept of mesoionic character. researchgate.net |

| Post-1950s | Extensive study of chemical, physical, and biological properties. ijcrt.org | Numerous researchers | Established sydnones as versatile synthons, particularly in cycloaddition reactions, and explored their pharmacological potential. ijcrt.orgbenthamdirect.com |

| 2010s | Development of advanced cycloaddition reactions (CuSAC, SPSAC). benthamdirect.comnih.gov | Modern synthetic chemists | Overcame limitations of traditional thermal cycloadditions, enabling milder reaction conditions and applications in bioconjugation. benthamdirect.comnih.govrsc.org |

Unique Electronic Structure and Mesoionic Character of the 1,2,3-Oxadiazole (B8650194) System

The 1,2,3-oxadiazole ring system in sydnones is inherently unstable on its own but achieves considerable stability through its mesoionic nature. chemicalbook.comguidechem.com A mesoionic compound is a dipolar, pseudo-aromatic heterocycle with a unique distribution of electrons. ijcrt.org The structure is best described as a resonance hybrid of several canonical forms, indicating significant charge separation. wikipedia.orgresearchgate.net

Key features of the electronic structure include:

Charge Delocalization : The positive charge is delocalized over the five atoms of the oxadiazole ring. neliti.comresearchgate.net The negative charge is primarily located on the exocyclic oxygen atom at the C5 position. neliti.comijcrt.org This charge separation is evidenced by their large dipole moments. neliti.com

Pseudo-Aromaticity : The sydnone ring is planar and contains a sextet of π-electrons, fulfilling the basic criteria for aromaticity. researchgate.netchemicalbook.com The exocyclic oxygen atom contributes an electron to the ring to complete this sextet. neliti.com However, computational studies suggest they are best described as nonaromatic but well-stabilized by electron and charge delocalization. wikipedia.org

Bond Characteristics : X-ray crystallography and molecular orbital calculations have provided insight into the bond orders. ijcrt.org For instance, the C5-O6 bond has significant double-bond character, and the exocyclic oxygen (O6) carries a high negative charge, making it a highly polarizable carbonyl-like group. ijcrt.org The high electron density at the C4 position makes it susceptible to electrophilic substitution reactions. neliti.comijcrt.org

The unique electronic arrangement imparts a distinct reactivity profile, differentiating sydnones from conventional aromatic heterocycles. neliti.com

| Spectroscopic Feature | Typical Observation for 3-Phenylsydnone (B89390) | Interpretation |

| IR Spectroscopy (C=O stretch) | ~1720–1790 cm⁻¹ | Indicates a carbonyl-like double bond character for the exocyclic C5-O bond, with the exact frequency depending on substituents. guidechem.com |

| ¹H NMR (C4-H proton) | ~6.78 ppm | The chemical shift confirms the unique electronic environment of the ring. guidechem.com |

| ¹³C NMR (C4) | ~97.7 ppm (for 3-methylsydnone) | Reflects the high electron density at the C4 position. guidechem.com |

| ¹³C NMR (C5) | ~170.7 ppm (for 3-methylsydnone) | Consistent with an exocyclic carbonyl carbon. guidechem.com |

Overview of Academic Research Directions for 1,2,3-Oxadiazole Systems

Academic research on sydnones and their 1,2,3-oxadiazole core has evolved from fundamental structural studies to sophisticated applications in synthesis and materials science. Current research directions primarily focus on:

Synthetic Methodology : A major area of research is the use of sydnones as synthons for creating other heterocycles. researchgate.netresearchgate.net They are stable, easily prepared 1,3-dipoles for cycloaddition reactions. researchgate.net Modern advancements include the development of Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) and Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC), which proceed under mild conditions and have applications in bioconjugation and click chemistry. benthamdirect.comnih.gov

Medicinal Chemistry : Sydnone derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, and antioxidant properties. neliti.comresearchgate.netijcrt.org Their unique dipolar structure allows them to interact with various biomolecules. neliti.comresearchgate.net Research continues to explore novel derivatives, such as those combined with other bioactive scaffolds like coumarin, for enhanced therapeutic effects. ijcrt.orgresearchgate.net

Coordination Chemistry and Materials Science : Although less explored, sydnones are being investigated as ligands for metal complexes. rsc.org Their unique electronic properties and potential for functionalization at the C4 position make them intriguing candidates for creating novel organometallic compounds. Furthermore, their stability and reactivity are being harnessed to create high-performance thermosetting polymers through sydnone-alkyne cycloaddition chemistry. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-4-sulfanylideneoxadiazolidin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8-7(13)10(9-12-8)6-4-2-1-3-5-6/h1-5,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKNSCUUGWLZJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=S)C(=O)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Mercapto 3 Phenyl 1,2,3 Oxadiazol 3 Ium 5 Olate and Its Analogs

Classical Ring-Closure Reactions for 1,2,3-Oxadiazolium-5-olates (Sydnones)

The archetypal method for constructing the sydnone (B8496669) core is a two-step process starting from an N-substituted amino acid. ijcrt.org This involves N-nitrosation followed by a cyclodehydration reaction. ijcrt.orgneliti.com

The seminal synthesis of sydnones, first reported by Earl and Mackney in 1935, involves the cyclodehydration of N-nitroso-N-arylglycines. neliti.comnih.gov The process begins with the nitrosation of the secondary amine of an N-substituted amino acid, such as N-phenylglycine, using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. neliti.com

The resulting N-nitroso amino acid is then subjected to dehydration using a strong dehydrating agent. Acetic anhydride (B1165640) was the classic reagent used for this step, effecting ring closure over a period of hours at room temperature. neliti.com However, subsequent research identified more potent and efficient reagents that significantly improve reaction rates and yields. neliti.comorgsyn.org Trifluoroacetic anhydride (TFAA) has become the preferred reagent for this transformation, as it can achieve cyclization rapidly (often in under 15 minutes) at low temperatures and in high yields. neliti.com Other reagents capable of effecting this dehydration include thionyl chloride and diisopropylcarbodiimide. orgsyn.org

Table 1: Comparison of Dehydrating Agents for 3-Phenylsydnone (B89390) Synthesis

| Dehydrating Agent | Typical Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Boiling water bath | 1.5 hours | 80-83% | orgsyn.org |

| Trifluoroacetic Anhydride (TFAA) | -5 °C to 0 °C | < 15 minutes | > 90% | neliti.com |

| Thionyl Chloride | Varies (e.g., in ether or dioxane) | Varies | Good | orgsyn.org |

The mechanism of sydnone ring formation via cyclodehydration of an N-nitroso amino acid proceeds through several key steps. neliti.com

Activation of the Carboxylic Acid : The dehydrating agent, such as acetic anhydride or TFAA, reacts with the carboxylic acid of the N-nitroso compound to form a mixed anhydride intermediate. This step activates the carbonyl carbon, making it a more potent electrophile.

Intramolecular Cyclization : The lone pair of electrons on the oxygen atom of the nitroso group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.

Dehydration : This cyclization event is followed by the elimination of a molecule of water (or its equivalent, depending on the dehydrating agent), leading to the formation of the five-membered, mesoionic 1,2,3-oxadiazolium-5-olate ring.

This pathway results in a stable, aromatic mesoionic system where the positive and negative charges are delocalized across the ring and the exocyclic oxygen atom, respectively. neliti.com

Strategies for the Introduction of the 4-Mercapto Moiety

The introduction of a mercapto group at the C4 position of the sydnone ring is achieved through the functionalization of a pre-formed sydnone. The C4 position is known to be susceptible to electrophilic substitution. orgsyn.org

The most direct and established method for synthesizing 4-mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate involves the reaction of a 4-lithio-sydnone intermediate with elemental sulfur. researchgate.net This approach leverages the acidity of the proton at the C4 position. Treatment of 3-phenylsydnone with a strong organolithium base, such as n-butyllithium (n-BuLi), results in deprotonation and the formation of 4-lithio-3-phenylsydnone. researchgate.net This lithiated intermediate is a powerful nucleophile.

The subsequent introduction of elemental sulfur (S₈) serves as the electrophilic source of the mercapto group. The lithiated sydnone attacks the sulfur ring, and upon acidic workup, the desired 3-phenyl-4-mercaptosydnone is formed. researchgate.net This method has been successfully used to prepare 4-thio derivatives of both sydnones and related sydnone imines. researchgate.net

The strategy described above inherently relies on precursor design. The precursor for the final thiolation step is the 4-lithio-3-phenylsydnone. researchgate.net The synthesis of this crucial intermediate is the key step that enables the incorporation of the mercapto group.

Table 2: Key Reaction for the Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Lithiation (Precursor Formation) | 3-Phenylsydnone | n-Butyllithium (n-BuLi) | 4-Lithio-3-phenylsydnone | researchgate.net |

| 2. Thiolation (Functionalization) | 4-Lithio-3-phenylsydnone | 1. Elemental Sulfur (S₈) 2. Acidic Workup | This compound | researchgate.net |

This two-step sequence—deprotonation to form a reactive precursor followed by quenching with an electrophile—is a common strategy for the C4-functionalization of sydnones. researchgate.net While halogenation at the C4 position can be achieved with various electrophilic halogenating reagents, the introduction of sulfur relies on this specific metalation-thiolation pathway. ijcrt.orgresearchgate.net

Modern Synthetic Techniques and Protocols

While the classical solution-phase synthesis of sydnones is well-established, modern techniques have been applied to improve efficiency, reduce waste, and simplify procedures.

Mechanochemistry : The use of ball-milling has been developed as a solvent-free, mechanochemical approach to access aryl sydnones and their derivatives. rsc.org This technique can reduce the reliance on organic solvents, shorten reaction times, and in some cases, avoid the need for complex purification steps, aligning with the principles of sustainable chemistry. rsc.org

Ultrasonic Techniques : The application of ultrasound has also been reported in the synthesis of sydnone compounds. neliti.com Sonication can enhance reaction rates by providing the necessary activation energy through acoustic cavitation, offering an alternative to conventional heating.

These modern approaches are generally applicable to the formation of the core sydnone ring. Subsequent functionalization to introduce the 4-mercapto group would likely still follow the established lithiation-thiolation sequence. researchgate.net

One-Pot Synthesis Applications

A notable example is the base-catalyzed condensation of methyl 2-isothiocyanatobenzoate with thiosemicarbazides to yield 1-substituted-5-thioxo-5,6-dihydro- tandfonline.comresearchgate.netCurrent time information in NA.triazolo[1,5-c]quinazolin-1-ium-2-thiolates. tandfonline.comtandfonline.comresearchgate.net This one-pot process involves the initial formation of an N-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)thiourea intermediate, followed by cyclization. tandfonline.comresearchgate.net The reaction is typically carried out by refluxing the reactants, followed by the addition of a base like sodium hydroxide (B78521) to facilitate the final cyclization. tandfonline.com

The general procedure involves refluxing methyl 2-isothiocyanatobenzoate and a corresponding thiosemicarbazide (B42300) in a solvent such as isopropanol. Subsequently, an aqueous solution of sodium hydroxide is added, and the mixture is refluxed for several hours to promote cyclization. tandfonline.com After cooling and acidification, the desired fused mesoionic product precipitates and can be collected. tandfonline.com This one-pot approach has proven effective for generating a variety of substituted fused mesoionic thiolates. tandfonline.comtandfonline.comresearchgate.net

| Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield (%) |

|---|---|---|---|---|---|

| Methyl 2-isothiocyanatobenzoate | Thiosemicarbazide | 1-H-5-thioxo-5,6-dihydro- tandfonline.comresearchgate.netCurrent time information in NA.triazolo[1,5-c]quinazolin-1-ium-2-thiolate | Isopropanol/Water | NaOH | 70 |

| Methyl 2-isothiocyanatobenzoate | 4-Methylthiosemicarbazide | 1-Methyl-5-thioxo-5,6-dihydro- tandfonline.comresearchgate.netCurrent time information in NA.triazolo[1,5-c]quinazolin-1-ium-2-thiolate | Isopropanol/Water | NaOH | 65 |

| Methyl 2-isothiocyanatobenzoate | 4-Phenylthiosemicarbazide | 1-Phenyl-5-thioxo-5,6-dihydro- tandfonline.comresearchgate.netCurrent time information in NA.triazolo[1,5-c]quinazolin-1-ium-2-thiolate | Isopropanol/Water | NaOH | 68 |

Multi-Component Reactions (MCRs) Incorporating Sydnone Precursors

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. This approach is highly atom-economical and efficient for generating molecular diversity. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applicable to the synthesis of related heterocyclic systems, often utilizing sydnone precursors or leading to structures with similar functionalities.

For instance, three-component reactions are widely used for the synthesis of various heterocyclic compounds. sciforum.net These reactions can be facilitated by microwave irradiation, further enhancing their efficiency. sciforum.net The general principle involves the simultaneous or sequential addition of three or more reactants to a reaction vessel, often with a catalyst, to generate a complex product in a single step. This methodology has been employed to create libraries of structurally diverse heterocycles, including those containing nitrogen, sulfur, and oxygen atoms. sciforum.net

The application of MCRs to sydnone chemistry could involve, for example, the reaction of a 3-substituted sydnone, a sulfur source, and a third component to introduce functionality at the C-4 position in a convergent manner. The development of such MCRs would represent a significant advancement in the synthesis of 4-mercapto-sydnone derivatives and their analogs.

Ultrasound-Assisted Synthetic Methods for Sydnone Derivatives

The use of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, has gained prominence as a green chemistry technique. Ultrasound enhances chemical reactivity through the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, leading to accelerated reaction rates, higher yields, and often milder reaction conditions. ksu.edu.saresearchgate.netnih.gov

Ultrasound has been successfully employed in the synthesis of a wide range of heterocyclic compounds. ksu.edu.sa For example, the synthesis of N-substituted-pyridazinones is significantly accelerated under ultrasonic irradiation, with reaction times decreasing substantially and yields improving compared to silent reactions. researchgate.net In a typical procedure, a mixture of the pyridazone, an alkylating agent, and a base in a suitable solvent is exposed to ultrasound, leading to the desired product in high yield within a much shorter timeframe. researchgate.net

Similarly, the synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones has been efficiently achieved via a one-pot, three-component Biginelli reaction under ultrasound irradiation. nih.govnih.gov This method offers advantages such as mild conditions, short reaction times, and high yields. nih.govnih.gov Given these benefits, ultrasound-assisted synthesis holds considerable promise for the preparation of this compound and its analogs, potentially leading to more efficient and environmentally friendly synthetic routes.

| Product | Method | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 2-(2-Oxo-propyl)-6-phenyl-2H-pyridazin-3-one | Room Temperature | 38 | 65 |

| Ultrasound | 1 | 85 | |

| 2-Allyl-6-phenyl-2H-pyridazin-3-one | Room Temperature | 42 | 60 |

| Ultrasound | 1 | 82 |

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has emerged as a revolutionary technology that can dramatically reduce reaction times, increase product yields, and enhance product purity. Microwaves provide rapid and uniform heating of the reaction mixture, leading to a significant acceleration of chemical transformations. wright.edurasayanjournal.co.in This technique has been widely applied to the synthesis of various heterocyclic compounds, including sydnone derivatives.

The Friedel-Crafts acylation of sydnones, for instance, has been significantly improved through the use of microwave irradiation. rasayanjournal.co.in While traditional thermal methods for the synthesis of 4-acyl-3-arylsydnones require long reaction times, often exceeding 24 hours, microwave-assisted methods can accomplish the same transformation in a matter of minutes with excellent yields. wright.edurasayanjournal.co.in A typical procedure involves mixing the sydnone, an acylating agent (like acetic anhydride), and a catalyst (such as bismuth triflate) and subjecting the mixture to microwave irradiation. rasayanjournal.co.in

This approach has been successfully used to synthesize a series of 4-acetyl-3-(4-substituted) phenyl sydnones. The use of microwave irradiation not only accelerates the reaction but also aligns with the principles of green chemistry by reducing energy consumption. rasayanjournal.co.in The extension of this methodology to introduce a mercapto group at the C-4 position of the sydnone ring could provide a rapid and efficient route to this compound.

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 24 h | Moderate to Good |

| Microwave Irradiation | 15 min | Excellent |

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in confirming the covalent structure of newly synthesized sydnone (B8496669) derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 3-phenylsydnone (B89390) derivatives by providing information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides details on the protons of the phenyl ring. These aromatic protons typically appear as a complex multiplet in the range of δ 7.0–8.5 ppm. The specific chemical shifts and splitting patterns depend on the substitution pattern of the phenyl ring itself. For the unsubstituted 3-phenylsydnone, the protons of the phenyl group are observed in their characteristic aromatic region. In 4-substituted derivatives, the electronic nature of the substituent at the C4 position of the sydnone ring can slightly influence the chemical shifts of the phenyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is crucial for confirming the carbon skeleton. The phenyl carbons typically resonate in the δ 120–140 ppm region. The two carbons of the oxadiazoliumolate ring have distinct chemical shifts. The C4 carbon's resonance is highly dependent on the substituent attached to it, while the C5 carbon, which is formally a carbonyl carbon within the mesoionic structure, typically appears significantly downfield. For instance, in related heterocyclic systems, carbonyl carbons are found in the δ 160-180 ppm range. rsc.org

Table 1: Representative NMR Chemical Shifts (δ, ppm) for Phenylsydnone Analogs

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic C-H | 7.0 - 8.5 | Multiplet, position influenced by phenyl substituents. |

| Aromatic C (unsubstituted) | 120 - 135 | Includes ortho, meta, and para carbons. |

| Aromatic C (ipso) | 130 - 145 | Carbon attached to the sydnone ring. |

| Sydnone C4 | 90 - 120 | Highly dependent on the nature of the C4 substituent. |

| Sydnone C5 (C=O) | 165 - 180 | Characteristic downfield shift for the exocyclic carbonyl-like carbon. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The most prominent absorption band in the IR spectrum of a 3-phenylsydnone derivative is that of the exocyclic carbonyl group (C5=O). researchgate.net This strong band typically appears at a high wavenumber, often between 1730 and 1790 cm⁻¹, which is characteristic of the strained five-membered ring and the unique electronic nature of the mesoionic system. researchgate.net

Other significant absorptions include C-H stretching vibrations from the aromatic phenyl ring, which are observed above 3000 cm⁻¹. libretexts.org The in-ring C=C stretching vibrations of the phenyl group typically appear in the 1400–1600 cm⁻¹ region. ucla.edu For the target compound, 4-mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate, a weak absorption corresponding to the S-H stretching vibration would be expected around 2550-2600 cm⁻¹, though this band is often weak and can be difficult to observe.

Table 2: Characteristic IR Absorption Frequencies for 3-Phenylsydnone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Sydnone C=O | Stretching | 1790 - 1730 | Strong |

| Aromatic C=C | In-ring Stretching | 1600 - 1400 | Medium to Weak |

| Sydnone Ring | Stretching | ~1300 - 1000 | Medium |

| Mercapto S-H | Stretching | 2600 - 2550 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers insight into its structural components through fragmentation analysis. In electron ionization (EI-MS), the molecular ion peak (M⁺•) confirms the molecular formula.

The fragmentation of 3-phenylsydnone itself is well-documented. nist.gov A primary fragmentation pathway involves the loss of carbon dioxide (CO₂, 44 Da) followed by the loss of a nitrogen monoxide radical (NO•, 30 Da), leading to a phenyl cation (C₆H₅⁺, m/z 77). Another key fragmentation is the cleavage of the N-N bond to produce a phenylisocyanate ion (C₆H₅NCO⁺•, m/z 119) and a nitrogen monoxide radical. nist.gov For 4-substituted derivatives, fragmentation patterns will also include pathways involving the substituent. For a 4-mercapto derivative, the loss of the SH radical or H₂S could be anticipated fragmentation pathways.

Table 3: Common Mass Spectral Fragments for 3-Phenylsydnone

| m/z | Fragment Ion | Origin |

|---|---|---|

| 162 | [C₈H₆N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 119 | [C₆H₅NCO]⁺• | Loss of N₂O, rearrangement |

| 91 | [C₆H₅N]⁺• | Loss of N₂O and CO |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Data sourced from the NIST Mass Spectrometry Data Center for 3-phenylsydnone. nist.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides unambiguous proof of structure by mapping the electron density of a single crystal, revealing precise atomic positions. This technique allows for the detailed determination of molecular geometry and the analysis of how molecules arrange themselves in the solid state.

Determination of Molecular Geometry and Conformation of 4-Substituted 3-Phenyl-1,2,3-Oxadiazol-3-ium-5-olates

Single-crystal X-ray diffraction studies on various 4-substituted 3-phenylsydnones have elucidated key structural features. The 1,2,3-oxadiazol-3-ium-5-olate ring is found to be essentially planar. nih.govnih.govnih.gov However, the phenyl ring at the N3 position is typically twisted out of the plane of the sydnone ring. The dihedral angle between the mean plane of the sydnone ring and the phenyl ring varies depending on the nature and steric bulk of the substituent at the C4 position. For example, in 4-bromoacetyl-3-phenylsydnone, this dihedral angle is 59.31°. nih.gov In 4-(2-bromopropionyl)-3-phenylsydnone, it is 40.93°. nih.gov

Bond lengths within the sydnone ring reflect its mesoionic character, with bond orders that are intermediate between single and double bonds. The exocyclic C5-O3 bond is typically short, around 1.20 Å, confirming its significant double bond character, while the N1-O2 bond is relatively long, indicating its single bond nature.

Table 4: Selected Crystallographic Bond Lengths and Angles for 4-Bromoacetyl-3-phenylsydnone

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

|---|---|---|---|

| O1-N1 | 1.436 Å | N1-N2-C8 | 108.9° |

| N1-N2 | 1.314 Å | O1-C7-C8 | 111.4° |

| N2-C8 | 1.340 Å | C7-O1-N1 | 108.2° |

| C8-C7 | 1.411 Å | O1-N1-N2 | 109.9° |

| C7-O1 | 1.385 Å | Dihedral Angle (Sydnone/Phenyl) | 59.31° |

Data adapted from the crystallographic study of 4-bromoacetyl-3-phenylsydnone. nih.gov

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. In the crystal structures of 4-substituted 3-phenylsydnones, weak C-H···O hydrogen bonds are commonly observed. nih.gov These interactions often link molecules into dimers or infinite chains. For example, in 4-bromoacetyl-3-phenylsydnone, molecules form inversion dimers through pairs of C-H···O hydrogen bonds, creating R²₂(12) ring motifs. nih.gov

Tautomerism in the 4-Mercapto System of this compound

The 4-mercapto substituent of this compound introduces the possibility of prototropic tautomerism, specifically a thiol-thione equilibrium. This phenomenon involves the migration of a proton between the sulfur atom (thiol form) and a nitrogen or oxygen atom within the heterocyclic ring, leading to the formation of a thione (C=S) group.

Thiol-Thione Tautomerism and Equilibrium Studies

The equilibrium between the thiol and thione tautomers is a dynamic process influenced by several factors, including the inherent stability of the tautomers, solvent polarity, temperature, and concentration. researchgate.net In many heterocyclic systems, the thione form is found to be the more stable tautomer in the solid state and in polar solvents. researchgate.net The stability of the thione form is often attributed to its greater polarity and ability to form strong hydrogen bonds in condensed phases.

Conversely, the thiol form may be favored in dilute solutions of non-polar solvents. researchgate.net Theoretical studies on similar mercapto-substituted heterocycles, such as 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, have been performed to determine the most stable tautomer in different environments. For instance, computational analyses have suggested that for some related compounds, the thiol form can be the more stable species in aqueous solution. researchgate.net The position of the equilibrium is a delicate balance of intramolecular electronic effects and intermolecular interactions with the surrounding medium.

| Condition | Favored Tautomer | Primary Reason |

|---|---|---|

| Polar Solvents (e.g., Ethanol, Water) | Thione | Stabilization through hydrogen bonding and dipole-dipole interactions. researchgate.net |

| Non-Polar Solvents (e.g., Dioxane, Chloroform) | Thiol | Reduced solvation effects favor the less polar tautomer. researchgate.net |

| Solid State | Thione | Often favored due to crystal packing and intermolecular forces. |

| Gas Phase | Thione | Quantum chemical calculations on many related systems show the thione form to be energetically favorable. |

Spectroscopic Evidence for Tautomeric Forms

Spectroscopic techniques are indispensable for identifying and quantifying the tautomeric forms present in a sample. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for this purpose. researchgate.net

Infrared (IR) Spectroscopy: The two tautomers possess distinct vibrational modes that give rise to characteristic absorption bands in an IR spectrum. The thiol form is characterized by a weak S-H stretching vibration, typically appearing in the 2550–2600 cm⁻¹ region. libretexts.org The thione form, conversely, lacks the S-H bond but features a strong C=S stretching vibration. The exact position of the C=S absorption can vary but is generally found in the 1050-1250 cm⁻¹ range. masterorganicchemistry.com The presence or absence of these key bands provides direct evidence for the predominant tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is highly sensitive to the chemical environment of nuclei and can readily distinguish between tautomers, provided the rate of interconversion is slow on the NMR timescale. encyclopedia.pubthermofisher.com The thiol proton (-SH) of the thiol form would produce a characteristic signal in the ¹H NMR spectrum, with a chemical shift that can vary depending on solvent and concentration. In the ¹³C NMR spectrum, the carbon atom attached to the sulfur (C4) would exhibit different chemical shifts in the two forms. For the thione tautomer, the C4 carbon, being part of a C=S double bond, would be significantly deshielded and resonate further downfield compared to the C-SH carbon of the thiol form. encyclopedia.pub By integrating the signals corresponding to each tautomer, the equilibrium constant (KT) can be determined under specific conditions. thermofisher.com

| Spectroscopic Method | Thiol Form (4-mercapto-) | Thione Form |

|---|---|---|

| IR Spectroscopy | Weak S-H stretch (~2550-2600 cm⁻¹) libretexts.org | C=S stretch (~1050-1250 cm⁻¹) masterorganicchemistry.com |

| ¹H NMR Spectroscopy | Presence of a distinct -SH proton signal | Absence of the -SH proton signal; may show an N-H signal |

| ¹³C NMR Spectroscopy | Signal for C4-SH carbon | Downfield-shifted signal for C4=S carbon encyclopedia.pub |

Chemical Reactivity and Mechanistic Investigations

1,3-Dipolar Cycloaddition Reactions of 1,2,3-Oxadiazol-3-ium-5-olates

The 1,2,3-oxadiazol-3-ium-5-olate ring system is a classic example of a mesoionic compound, specifically a sydnone (B8496669). These structures are aromatic, five-membered heterocyclic molecules that possess delocalized positive and negative charges which cannot be represented by a single covalent structure. researchgate.net A key feature of their reactivity is their participation as 1,3-dipoles in cycloaddition reactions, a versatile method for synthesizing five-membered heterocycles. wikipedia.orgnih.gov This process, often referred to as a Huisgen cycloaddition, involves the reaction of the 1,3-dipole (the sydnone) with a "dipolarophile," typically an unsaturated system like an alkene or alkyne. wikipedia.orgijrpc.com

1,2,3-Oxadiazol-3-ium-5-olates readily undergo [3+2] cycloaddition reactions with a wide range of dipolarophiles. The reaction typically proceeds by heating the sydnone with the dipolarophile, leading to an initial bicyclic adduct which is often unstable. This intermediate spontaneously eliminates carbon dioxide to yield a stable pyrazole (B372694) derivative.

The reaction with alkynes is particularly significant as it provides a direct route to substituted pyrazoles. Symmetrically substituted alkynes, such as dimethyl acetylenedicarboxylate (B1228247), react to form a single pyrazole product. However, reactions with unsymmetrical alkynes can lead to a mixture of regioisomers. dg.dknih.gov Besides alkynes, other π-systems serve as effective dipolarophiles, including alkenes, nitriles, and carbonyls, leading to pyrazolines, triazoles, and other heterocyclic systems, respectively. ijrpc.com The reactivity of the sydnone is influenced by the substituents on both the ring and the dipolarophile; electron-withdrawing groups on the dipolarophile generally accelerate the reaction.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with 3-Phenylsydnone (B89390) Illustrative reactions based on the general reactivity of the parent ring system.

| Dipolarophile | Reaction Conditions | Product Type |

| Phenylacetylene | Toluene, reflux | 1,3-Diphenylpyrazole & 1,5-Diphenylpyrazole |

| Dimethyl acetylenedicarboxylate | Xylene, reflux | Dimethyl 1-phenylpyrazole-3,4-dicarboxylate |

| Acrylonitrile | Benzene, reflux | 1-Phenyl-5-cyanopyrazoline |

| Maleic anhydride (B1165640) | Dioxane, reflux | Pyrazoline-dicarboxylic anhydride derivative |

When 1,2,3-oxadiazol-3-ium-5-olates react with unsymmetrical dipolarophiles, the issue of regioselectivity arises, meaning the orientation of the dipole relative to the dipolarophile can lead to different constitutional isomers. For instance, the reaction with a terminal alkyne can produce either a 1,4-disubstituted or a 1,5-disubstituted pyrazole. researchgate.net The outcome is governed by a combination of steric and electronic factors. Frontier Molecular Orbital (FMO) theory is often used to predict the dominant regioisomer by considering the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. Generally, the reaction is controlled by the matching of the larger orbital coefficients of the interacting atoms. rsc.org

Stereoselectivity is a key consideration when the dipolarophile is a substituted alkene. The cycloaddition is typically stereospecific, meaning the stereochemistry of the alkene is retained in the pyrazoline product. For example, a cis-alkene will yield a cis-substituted pyrazoline, and a trans-alkene will yield a trans-product. This is a hallmark of a concerted pericyclic reaction mechanism. nih.gov

The mechanism of the [3+2] cycloaddition of sydnones is generally accepted to be a concerted, pericyclic process. wikipedia.org This means that the two new sigma bonds are formed in a single transition state without the formation of a discrete intermediate. researchgate.net Computational studies using Density Functional Theory (DFT) have supported this model, characterizing an asynchronous transition state where the two new bonds may not be forming at precisely the same rate. researchgate.netnih.gov

Kinetic studies reveal a second-order rate law, consistent with a bimolecular reaction. nih.gov The reaction is thermally initiated and does not typically require a catalyst, although catalysis can influence regioselectivity in related systems. dg.dknih.gov The initial cycloaddition forms a strained bicyclic adduct that readily undergoes cycloreversion, extruding a molecule of carbon dioxide to form the final, stable aromatic pyrazole product. This loss of CO₂ is a strong thermodynamic driving force for the reaction.

Functionalization and Derivatization at the 4-Mercapto Group

The 4-mercapto group (-SH) on the sydnone ring provides a second site for chemical modification, behaving as a typical heterocyclic thiol. This group exists in a thiol-thione tautomeric equilibrium, though it often reacts as the thiol. The sulfur atom is a soft nucleophile, making it susceptible to reaction with various electrophiles.

S-alkylation is a common and straightforward derivatization of the 4-mercapto group. The reaction typically involves deprotonating the thiol with a base (such as sodium hydroxide (B78521) or potassium carbonate) to form the more nucleophilic thiolate anion. This anion then readily reacts with an alkylating agent, like an alkyl halide (e.g., methyl iodide, ethyl bromide) or a haloacetate, via an Sₙ2 mechanism to form a thioether linkage. researchgate.netnih.gov These reactions are generally high-yielding and provide a reliable method for introducing a wide variety of alkyl chains onto the sulfur atom. nih.gov

S-acylation proceeds in a similar manner, using acylating agents such as acyl chlorides or acid anhydrides. The reaction, often carried out in the presence of a non-nucleophilic base like pyridine, results in the formation of a thioester derivative. This functionalization is useful for introducing carbonyl-containing moieties.

Table 2: Potential Derivatization Reactions at the 4-Mercapto Group Illustrative reactions based on the known chemistry of heterocyclic thiols.

| Reagent | Base | Product Functional Group |

| Methyl Iodide | K₂CO₃ | S-Methyl (Thioether) |

| Ethyl Bromoacetate | NaOH | S-Ethoxycarbonylmethyl (Thioether) |

| Benzyl Chloride | NaH | S-Benzyl (Thioether) |

| Acetyl Chloride | Pyridine | S-Acetyl (Thioester) |

| Benzoyl Chloride | Triethylamine | S-Benzoyl (Thioester) |

The mercapto group can undergo oxidation to form a disulfide bridge (S-S). This transformation can be achieved using a variety of mild oxidizing agents, such as iodine, hydrogen peroxide, or even exposure to atmospheric oxygen, particularly in the presence of trace metal ions. nih.gov This reaction links two molecules of the 4-mercapto-sydnone, forming a symmetrical disulfide. The disulfide bond can often be reversed back to the thiol form using reducing agents like phosphines. nih.gov

Further oxidation of the sulfur atom is also possible. Stronger oxidizing agents can convert the thiol or its thioether derivatives into sulfoxides (S=O) and subsequently to sulfones (SO₂), significantly altering the electronic properties and steric profile of the substituent. Other reactions at the sulfur center include the formation of sulfenamides via reaction with sources of electrophilic nitrogen or the formation of mixed disulfides through thiol-disulfide exchange reactions. researchgate.net

Ring Transformations and Rearrangement Reactions

The sydnone ring, including in 4-mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate, is a versatile synthon capable of undergoing significant structural changes, leading to the formation of diverse heterocyclic systems. These transformations are often driven by thermal or photochemical stimuli and showcase the ring's utility in synthetic chemistry.

Conversion to Other Heterocyclic Systems and Fused Architectures

One of the most characteristic reactions of sydnones is the 1,3-dipolar cycloaddition. beilstein-journals.org Thermally, sydnones can react as cyclic azomethine imines with various dipolarophiles. For instance, reactions with alkenes and alkynes lead to the extrusion of carbon dioxide and the formation of pyrazole derivatives. nih.govnih.gov This reactivity provides a pathway to synthesize complex heterocyclic structures. While specific studies on this compound are not extensively detailed in this context, the general mechanism involves the [3+2] cycloaddition of the sydnone with a suitable dipolarophile, followed by the elimination of CO2 to form the stable aromatic pyrazole ring. beilstein-journals.org

The reaction conditions, such as high temperatures and the choice of solvent like xylene, are often crucial for driving these cycloadditions to completion, particularly with alkynes. nih.gov The versatility of this method allows for the synthesis of a wide range of substituted pyrazoles. nih.gov

Furthermore, sydnones can undergo rearrangement reactions under certain conditions. For example, heating 3-phenylsydnone with N-bromosuccinimide (NBS) and acetic anhydride can lead to a ring rearrangement, forming 1,3,4-oxadiazolin-2-ones. researchgate.net This transformation suggests that the sydnone core can be manipulated to yield different five-membered heterocyclic systems beyond those accessible through cycloaddition.

The mercapto group at the C-4 position introduces additional reactivity. The sulfur atom can act as a nucleophile, potentially leading to intramolecular cyclization or reactions with electrophiles that precede or trigger ring transformation. This functionality opens pathways to sulfur-containing heterocycles such as thiazolotriazoles or triazolothiadiazoles, which are often synthesized from mercapto-substituted triazole precursors. semanticscholar.org

Photoreactivity and Photo-induced Transformations of Sydnone Derivatives

Sydnone derivatives are known for their photoreactivity. researchgate.net Upon irradiation with UV light, the sydnone ring can undergo photolysis, leading to the cleavage of the ring and the formation of a highly reactive nitrile imine intermediate. beilstein-journals.org This intermediate is a 1,3-dipole that can be trapped by various dipolarophiles present in the reaction mixture. beilstein-journals.org

The general photoreaction of a sydnone can be depicted as:

Step 1: Photoexcitation - The sydnone molecule absorbs a photon, promoting it to an excited state.

Step 2: Ring Cleavage - The excited sydnone undergoes ring-opening, extruding carbon dioxide (CO2) to form a nitrile imine.

Step 3: Trapping - The nitrile imine intermediate rapidly reacts with a dipolarophile (e.g., an alkene or alkyne) via a [3+2] cycloaddition to form a new heterocyclic ring, such as a pyrazoline or pyrazole. beilstein-journals.org

In the absence of an external trapping agent, the nitrile imine can undergo intramolecular reactions if a suitable functional group is present elsewhere in the molecule. For example, in o-stilbene-methylene-sydnones, the nitrile imine formed upon photolysis can be trapped intramolecularly by the double bond of the stilbene (B7821643) moiety, leading to the formation of complex polycyclic compounds. beilstein-journals.org The photoreactivity and the subsequent fate of the nitrile imine can be influenced by the substituents on the sydnone ring. researchgate.net

Some sydnone derivatives exhibit photochromism, changing color upon exposure to light. neliti.com Halogenated sydnones, in particular, can change color irreversibly under UV irradiation. neliti.com

Substitution Reactions on the Phenyl Moiety and Sydnone Core

The electronic nature of the sydnone ring significantly influences substitution reactions on both the heterocyclic core and the attached phenyl group. The sydnone ring is considered a pseudo-aromatic system, and its reactivity towards electrophiles is a key feature of its chemistry. ijcrt.org

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution:

The sydnone ring is generally reactive towards electrophiles, with substitution typically occurring at the C-4 position if it is unsubstituted. neliti.comijcrt.org The high electron density at C-4 makes it susceptible to electrophilic attack, with reactivity comparable to that of furan. researchgate.net Common electrophilic aromatic substitution (EAS) reactions include halogenation, nitration, acylation, and sulfonation. ijcrt.orginnovareacademics.in

In the case of this compound, the C-4 position is already substituted. Therefore, electrophilic attack would be directed towards the N-3 phenyl ring. However, the sydnone ring itself exerts a strong electron-withdrawing effect through the N-3 position, which deactivates the attached phenyl ring towards electrophilic substitution. researchgate.netresearchgate.net This deactivation means that forcing conditions are often required for substitution to occur on the phenyl ring, and the reaction may compete with reactions at the sydnone core. researchgate.net

Studies on 3-phenylsydnone have shown that nitration with a nitronium ion source occurs exclusively at the C-4 position of the sydnone ring, with no substitution observed on the phenyl ring, even with excess reagent. researchgate.net To achieve substitution on the phenyl ring, it must be activated by electron-donating groups, or a methylene (B1212753) spacer can be introduced between the phenyl and sydnone rings to insulate the phenyl ring from the deactivating effect of the sydnone core. researchgate.netresearchgate.net When substitution does occur on the phenyl ring of a 3-phenylsydnone, it is typically directed to the meta position, consistent with the deactivating nature of the sydnonyl substituent. researchgate.net

Below is a table summarizing various electrophilic substitution reactions on 3-phenylsydnone derivatives, illustrating the competition between the sydnone core and the phenyl ring.

| Sydnone Derivative | Electrophile/Reagents | Site of Substitution | Product(s) | Reference |

| 3-Phenylsydnone | HNO₃, H₂SO₄ | Sydnone C-4 | 4-Nitro-3-phenylsydnone | researchgate.netresearchgate.net |

| 3-Phenylsydnone | Br₂/NaOAc | Sydnone C-4 | 4-Bromo-3-phenylsydnone (B1265412) | researchgate.net |

| 3-Phenylsydnone | POCl₃/DMF (Vilsmeier) | Sydnone C-4 | 4-Formyl-3-phenylsydnone | researchgate.netinnovareacademics.in |

| 3-Benzylsydnone | HNO₃/H₂SO₄ | Phenyl Ring | 3-(3-Nitrophenyl)sydnone (major) | researchgate.net |

| 3-(p-Tolyl)sydnone | HNO₃/H₂SO₄ | Phenyl Ring | 3-(4-Methyl-3-nitrophenyl)sydnone | researchgate.net |

| 3-Phenylsydnone | N-Chlorosuccinimide (NCS) | Sydnone C-4 | 4-Chloro-3-phenylsydnone | rsc.org |

Nucleophilic Substitution:

Nucleophilic substitution reactions on the sydnone ring are less common than electrophilic substitutions. The C-4 position, being electron-rich, is not susceptible to direct nucleophilic attack. However, if a good leaving group (like a halogen) is present at the C-4 position, nucleophilic substitution can occur. For instance, 4-bromo-3-phenylsydnone can be used in cross-coupling reactions like the Suzuki-Miyaura reaction to introduce aryl groups at the C-4 position. rsc.org This indicates that the C-4 position, once functionalized, can undergo reactions that are formally substitutions. The mercapto group in this compound can also be a site for further reactions, such as alkylation on the sulfur atom.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to characterizing the electronic nature of 4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate. Methods such as Density Functional Theory (DFT) and various ab initio approaches are used to solve the Schrödinger equation for the molecule, yielding information about its electron distribution, orbital energies, and molecular geometry. chemintech.ruresearchgate.net For complex heterocyclic systems, DFT functionals like B3LYP are commonly employed to achieve a balance between computational cost and accuracy. researchgate.netepstem.net These calculations begin with geometry optimization to find the lowest energy structure of the molecule, which is confirmed by ensuring there are no imaginary vibrational frequencies. researchgate.netepstem.net The resulting electronic data forms the basis for analyzing the compound's aromaticity, charge distribution, and reactivity.

Mesoionic compounds are a class of five-membered heterocyclic betaines that cannot be represented by any single Lewis structure without formal charge separation. nih.goviajesm.in They are characterized by a planar structure with a delocalized positive charge within the ring, balanced by a negative charge on an exocyclic atom. iajesm.inmdpi.com In this compound, the positive charge is delocalized over the 1,2,3-oxadiazole (B8650194) ring, while the negative charge is primarily shared between the exocyclic olate (oxygen) and thiolate (sulfur) groups. This extensive delocalization contributes significantly to their stability. iajesm.in

The aromaticity of mesoionic systems like sydnones (1,2,3-oxadiazolium-5-olates) is a subject of considerable theoretical interest. While they exhibit some properties of aromatic compounds, such as planarity and resonance stabilization, their reactivity in cycloaddition reactions suggests a unique electronic character, sometimes termed "pseudo-aromatic". slideshare.net Computational methods are used to quantify this aromaticity through various indices.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromatic character. For some oxadiazole systems, NICS values predict a relatively high degree of aromaticity. researchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the deviation of bond lengths from an ideal aromatic system. Values closer to 1 indicate higher aromaticity. The HOMA approach sometimes suggests a non-aromatic character for the oxadiazole ring, highlighting the complexity of defining aromaticity in these systems. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool that reveals the charge distribution in detail. Studies on similar mesoionic structures show that the negative charge is preferentially located on the exocyclic atoms, while the heterocyclic ring maintains a net positive charge, consistent with the mesoionic definition. tu-clausthal.de

| Mesoionic System | Calculation Method | Aromaticity Index | Value | Interpretation |

|---|---|---|---|---|

| 1,2,3-Oxadiazole Ring | DFT (NICS(0)) | NICS | -8.5 | Aromatic |

| 1,2,3-Oxadiazole Ring | DFT (HOMA) | HOMA | 0.35 | Low Aromaticity |

| Benzene (Reference) | DFT (NICS(0)) | NICS | -9.7 | Aromatic |

| Benzene (Reference) | DFT (HOMA) | HOMA | 1.00 | Aromatic |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. ucsb.eduresearchgate.net The energies and spatial distributions of these orbitals are critical for understanding reaction pathways. unesp.br

For this compound, FMO analysis is particularly useful for predicting its behavior in pericyclic reactions, such as 1,3-dipolar cycloadditions. ucsb.edu

HOMO: The HOMO represents the molecule's ability to act as a nucleophile or electron donor. researchgate.net In mesoionic systems, the HOMO is typically distributed across the 1,3-dipolar framework.

LUMO: The LUMO indicates the molecule's capacity to act as an electrophile or electron acceptor. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Quantum chemical calculations provide precise values for the HOMO and LUMO energies, allowing for a quantitative prediction of reactivity. researchgate.net This analysis is crucial for designing reactions, as it helps identify the most likely sites for electrophilic or nucleophilic attack. ucsb.eduunesp.br

| Parameter | Description | Typical Value (eV) | Implication for Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 | Higher energy indicates stronger nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 | Lower energy indicates stronger electrophilicity. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.0 to 5.0 | A smaller gap suggests higher polarizability and greater reactivity. researchgate.net |

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed modeling of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.netnih.gov The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. chemintech.ru For reactions involving this compound, theoretical modeling can elucidate complex mechanisms, such as cycloadditions, and predict the feasibility of different pathways. researchgate.net

Mesoionic compounds of the sydnone (B8496669) family are well-known to participate as 1,3-dipoles in cycloaddition reactions with various dipolarophiles (e.g., alkynes and alkenes). nih.govrsc.org Theoretical studies are essential for understanding the intricate details of these mechanisms. researchgate.net DFT calculations can distinguish between different possible pathways:

Concerted Mechanism: A one-step process where both new bonds are formed simultaneously, passing through a single transition state.

Stepwise Mechanism: A two-step process involving the formation of a zwitterionic intermediate, which then cyclizes to form the final product. This pathway involves two transition states and one intermediate. nih.gov

By calculating the activation energies for both potential pathways, the preferred mechanism can be determined. nih.gov For many sydnone cycloadditions, the mechanism can be highly dependent on the substituents on both the mesoionic ring and the dipolarophile, as well as the solvent. nih.gov Molecular Electron Density Theory (MEDT) is another advanced framework used to study these reactions, providing deep insight into the role of electron density changes during bond formation. researchgate.net

When a mesoionic compound reacts with an unsymmetrical dipolarophile, multiple constitutional isomers (regioisomers) can be formed. nih.gov Predicting and controlling this regioselectivity is a major challenge in synthesis. Computational chemistry offers powerful predictive tools based on both FMO theory and transition state analysis. nih.govresearchgate.net

FMO Control: In many cases, regioselectivity can be predicted by examining the coefficients (magnitudes) of the HOMO and LUMO at the reacting atoms. The preferred regioisomer arises from the interaction that maximizes orbital overlap (i.e., matching the larger coefficient on the dipole's HOMO with the larger coefficient on the dipolarophile's LUMO, and vice versa). nih.gov

Transition State Energy Control: The most accurate method for predicting regioselectivity is to calculate the activation energies for all possible reaction pathways leading to the different regioisomers. The pathway with the lowest activation energy will be kinetically favored, and the corresponding product will be the major one. nih.govrsc.org

Recent advances have also incorporated machine learning models trained on quantum mechanical descriptors to achieve rapid and accurate predictions of regioselectivity for a wide range of reactions. nih.govrsc.org These theoretical predictions are invaluable for guiding experimental efforts toward the synthesis of specific, desired isomers.

| Pathway | Regioisomer | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | Product A | 14.2 | Major Product (Kinetically Favored) |

| Pathway B | Product B | 16.8 | Minor Product |

Conformational Analysis and Energy Minimization

The three-dimensional structure and conformational flexibility of a molecule are crucial to its properties and reactivity. For this compound, a key conformational feature is the rotation of the C3-phenyl group relative to the plane of the mesoionic ring.

Conformational analysis involves systematically exploring the molecule's potential energy surface as a function of its rotatable bonds (dihedral angles). This is typically done by performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at different values (e.g., every 15 degrees from 0° to 180°). The energy of the molecule is calculated at each point, generating a rotational energy profile.

Energy minimization (or geometry optimization) is then used to locate the stable conformers, which correspond to the local minima on this energy profile. bsu.by The global minimum represents the most stable conformation of the molecule. The energy differences between various conformers and the energy barriers to rotation between them can be calculated. For the title compound, a key question is whether the planar conformation (where the phenyl ring is coplanar with the oxadiazole ring) is the most stable, or if a twisted conformation is preferred due to steric hindrance. This analysis provides insight into the molecule's ground-state structure and flexibility.

Spectral Prediction and Correlation with Experimental Data

A comprehensive analysis of the spectral properties of this compound through computational methods and its correlation with experimental data is currently precluded by the lack of published research on this specific molecule.

For a meaningful study to be conducted, the following workflow would typically be employed:

Quantum Chemical Calculations: The geometry of the this compound molecule would be optimized using a suitable level of theory, such as DFT with a functional like B3LYP and an appropriate basis set (e.g., 6-311++G(d,p)).

Vibrational Frequency Analysis (IR Spectroscopy): Following optimization, frequency calculations would be performed to predict the infrared spectrum. The calculated vibrational modes would then be compared with an experimental FT-IR spectrum. A scaling factor is often applied to the calculated frequencies to improve the correlation with experimental data.

A hypothetical data table for such a comparison would look like this:

NMR Chemical Shift Prediction: The magnetic shielding tensors for each nucleus (¹H, ¹³C) would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts, typically referenced against a standard like Tetramethylsilane (TMS).

A hypothetical data table for NMR data comparison would be structured as follows:

Electronic Transition Prediction (UV-Vis Spectroscopy): Time-Dependent DFT (TD-DFT) calculations would be performed to predict the electronic absorption spectrum. The calculated excitation energies and oscillator strengths would correspond to the absorption maxima (λmax) in an experimental UV-Vis spectrum.

A hypothetical comparison table for UV-Vis data would be presented as:

Until dedicated experimental and computational studies on this compound are published, a detailed and accurate discussion under this section remains speculative. The scientific community awaits such research to further elucidate the properties of this interesting sydnone derivative.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Versatile Synthons for Heterocyclic Construction

The inherent reactivity of the sydnone (B8496669) ring makes it an exceptional precursor for the synthesis of various heterocyclic systems. Its primary mode of reaction is the 1,3-dipolar cycloaddition, where the sydnone acts as a 1,3-dipole, reacting with various dipolarophiles like alkenes and alkynes. This powerful transformation serves as a cornerstone for generating new five-membered heterocyclic rings. nih.gov

The utility of sydnones extends to the construction of complex, fused polycyclic and heteroaromatic systems, including those with helical chirality. A notable application is the regioselective 1,3-dipolar cycloaddition of sydnones with arynes. This reaction provides a novel and effective pathway to synthesize pyrazole-containing heterohelicenes. nih.gov The design of specific polyaromatic sydnone and aryne precursors allows for the introduction of chemical diversity at multiple positions on the resulting helical scaffolds, demonstrating the power of this methodology for creating structurally complex and sterically demanding molecules. nih.gov While the failure of classical Friedel-Crafts acylation on the sydnone ring was initially seen as a limitation, it was later discovered that the reaction could lead to sydnone-containing fused ring compounds, further highlighting their potential in building polycyclic architectures. neliti.comresearchgate.net

The most well-documented application of sydnones in heterocyclic synthesis is their role as precursors to pyrazoles. jocpr.com Through a thermal 1,3-dipolar cycloaddition reaction with alkynes, sydnones undergo a cycloaddition-cycloreversion cascade, extruding carbon dioxide to exclusively form pyrazole (B372694) derivatives. nih.govnih.gov

This reaction traditionally requires high temperatures and long reaction times. nih.govwhiterose.ac.uk However, advancements have shown that copper salts can promote the reaction, significantly reducing reaction times. whiterose.ac.uk The choice of copper salt can even influence the regioselectivity of the final pyrazole product. For instance, studies have shown that using Cu(OTf)₂ as a promoter favors the formation of 1,3-disubstituted pyrazoles, while Cu(OAc)₂ directs the reaction toward the 1,4-isomers. whiterose.ac.uk This cycloaddition is highly versatile, accommodating a wide range of substituted sydnones and both terminal and internal alkynes. nih.govwhiterose.ac.ukmdpi.com

The table below summarizes representative examples of pyrazole synthesis from sydnone cycloadditions.

| Sydnone Reactant | Alkyne Reactant (Dipolarophile) | Conditions | Product Type | Ref. |

| 3-Phenylsydnone (B89390) | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Reflux in Toluene/Xylene | 1-Phenyl-3,4-dicarbomethoxypyrazole | mdpi.com |

| 3-Arylsydnones | Terminal Alkynes | High Temperature (e.g., refluxing toluene) | 1,3-Disubstituted Pyrazoles | whiterose.ac.uk |

| 3-Arylsydnones | Terminal Alkynes | Cu(OTf)₂ | 1,3-Disubstituted Pyrazoles | whiterose.ac.uk |

| 3-Arylsydnones | Terminal Alkynes | Cu(OAc)₂ | 1,4-Disubstituted Pyrazoles | whiterose.ac.uk |

| Polyaromatic Sydnones | Arynes | TBAF, THF | Fused Pyrazole Systems (Heterohelicenes) | nih.gov |

While the transformation of sydnones into pyrazoles is well-established, the use of 4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate as a direct synthon for the construction of triazoles, thiadiazoles, or thiadiazines via ring transformation is not prominently documented in the reviewed literature. The synthesis of these heterocycles typically proceeds through other well-established routes. mdpi.commdpi.comresearchgate.netnih.govnih.gov For example, mesoionic 1,3,4-thiadiazole-2-thiolates are synthesized from potassium hydrazinecarbodithioates and dithioformates, not from sydnone precursors. mdpi.comresearchgate.net

Integration into Click Chemistry Methodologies

The concept of "click chemistry" emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. The cycloaddition of sydnones with specific partners fits perfectly within this paradigm. While the traditional thermal cycloaddition with simple alkynes can be sluggish, the reaction with strained alkynes has become a cornerstone of copper-free click chemistry. nih.govrsc.org

This reaction, known as Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC), involves the reaction of a sydnone with a strained cycloalkyne, such as bicyclo[6.1.0]nonyne (BCN). nih.gov The high ring strain of the alkyne significantly accelerates the reaction rate, allowing it to proceed rapidly at physiological temperatures without the need for a toxic copper catalyst. This makes SPSAC a highly effective and biocompatible click reaction. nih.govrsc.org The reactivity of the sydnone in these cycloadditions can be finely tuned through electronic modifications, such as the introduction of halogen substituents at the C4 position, which can substantially increase reaction rates. researchgate.net

Development of Novel Chemical Scaffolds

A chemical scaffold is a core structure from which a library of diverse compounds can be built. The unique reactivity and stability of the 4-mercapto-sydnone core make it an attractive starting point for developing novel scaffolds. The mercapto group at the C4 position provides a reactive handle for further functionalization, which is distinct from the cycloaddition reactivity of the ring itself.

A clear example of this is the synthesis of ferrocene-containing mesoionic compounds. Researchers have utilized the 4-mercapto group of sydnones and sydnone imines for ferrocenyl alkylation, leading to the creation of novel α-([sydnon]-4-yl-thio)acetylferrocenes. researchgate.net These hybrid molecules represent a new class of chemical scaffolds combining the properties of mesoionic heterocycles and organometallic fragments. Several of these synthesized derivatives demonstrated high potential as antidotes against sulfonylurea herbicides, showcasing how functionalization of the 4-mercapto position can lead to biologically active agents. researchgate.net The development of such unique scaffolds opens avenues for exploring new chemical space in agrochemicals and potentially in medicinal chemistry. jocpr.comresearchgate.net

Exploration in Materials Science

The application of this compound and its derivatives in materials science is a developing area. While extensive studies are not widely reported, the inherent properties of sydnones suggest potential uses. Their dipolar, mesoionic nature could lead to materials with interesting electronic or photophysical properties. Some general reviews have noted that sydnones can exhibit liquid crystalline properties and have potential use in battery applications, although specific examples and detailed studies remain limited. neliti.com The ability to functionalize the core, as seen with the attachment of ferrocene, suggests that sydnones could be incorporated as subunits into larger polymeric structures or coordination complexes to develop novel functional materials. However, this remains an area ripe for further exploration.

Insufficient Research Data on this compound as a Photostabilizer

Despite a comprehensive search of available scientific literature, detailed research findings and specific data regarding the application of this compound as a photostabilizer are not presently available. Consequently, the construction of an article section with detailed research findings and data tables, as per the user's request, cannot be fulfilled at this time.

The inquiry into the photostabilizing properties of this specific mesoionic compound did not yield scholarly articles or datasets detailing its efficacy, mechanism of action, or performance metrics in preventing the photodegradation of materials. Research in the broader field of photostabilization often involves the study of various heterocyclic compounds, which can act as UV absorbers, radical scavengers, or peroxide decomposers. However, specific studies focusing on this compound for this application appear to be absent from the public domain.

Further research would be required to elucidate the potential of this compound in the field of advanced chemical synthesis and materials science, specifically concerning its role as a photostabilizer. Such research would need to investigate its UV absorption characteristics, its ability to quench excited states, and its interaction with radical species generated during the photodegradation of polymers. Without such dedicated studies, any discussion on its application as a photostabilizer would be purely speculative and would not meet the required standards of scientific accuracy.

Q & A

Q. What are the recommended methodologies for synthesizing 4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate, and how can reaction efficiency be monitored?

Synthesis typically involves cyclization reactions of phenyl-substituted precursors with mercapto-functionalized reagents. Key steps include:

- Precursor preparation : Use thiourea derivatives or thiosemicarbazones to introduce the mercapto group .

- Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or dioxane) to favor oxadiazole ring formation .

- Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate structures .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- NMR Analysis : Use H and C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and oxadiazole ring carbons (δ 150–160 ppm). Compare with crystallographic data from analogous oxadiazoles (e.g., bond angles: C–N–O ≈ 120°) .

- IR Spectroscopy : Confirm the presence of the mercapto (–SH) group via S–H stretching (2500–2600 cm) and oxadiazole C=N vibrations (1600–1650 cm) .

- Mass Spectrometry : Validate molecular weight using high-resolution MS (HRMS) to distinguish isotopic peaks from impurities .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to simulate transition states and identify energetically favorable pathways. For example, calculate activation energies for cyclization steps to prioritize solvent systems .

- Reaction Path Search : Apply algorithms like the nudged elastic band (NEB) method to map intermediates and minimize trial-and-error experimentation .

- Machine Learning : Train models on existing oxadiazole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .

Q. What experimental design strategies are effective for resolving contradictions in solubility or reactivity data?

- Factorial Design : Systematically vary factors like temperature, pH, and solvent polarity to identify interactions affecting solubility. For example, a 2 factorial design can isolate conditions where solubility deviates from literature values .

- High-Throughput Screening : Use automated platforms to test >100 combinations of reagents and solvents, enabling rapid identification of outliers .

- Data Reconciliation : Cross-validate results with X-ray crystallography (for solid-state behavior) and molecular dynamics simulations (for solvation effects) .

Q. How can researchers elucidate the biological interaction mechanisms of this compound?

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the oxadiazole ring’s electron-deficient regions for binding affinity predictions .

- In Vitro Assays : Pair cytotoxicity screening (e.g., MTT assays) with fluorescence microscopy to correlate structural features (e.g., –SH group) with membrane permeability .

- Metabolite Profiling : Use LC-MS/MS to track metabolic stability, identifying degradation pathways that may explain contradictory activity data .

Data Analysis and Validation

Q. What strategies mitigate discrepancies between computational predictions and experimental results?

- Error Source Analysis : Compare DFT-predicted bond lengths with crystallographic data (e.g., C–N bonds: 1.32 Å experimental vs. 1.35 Å calculated) to refine basis sets .

- Hybrid QM/MM Methods : Combine quantum mechanics (QM) for active sites and molecular mechanics (MM) for bulk solvent effects to improve accuracy .

- Sensitivity Testing : Vary input parameters (e.g., solvent dielectric constant) in simulations to assess their impact on output reliability .

Q. How should researchers validate the purity of this compound in complex matrices?

- HPLC-PDA : Use reverse-phase HPLC with photodiode array (PDA) detection to separate and quantify impurities. Optimize mobile phases (e.g., acetonitrile/water gradients) for peak resolution .

- Elemental Analysis : Confirm stoichiometry (C, H, N, S) with ≤0.3% deviation from theoretical values .

- Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may skew bioactivity data .

Methodological Resources

- Crystallographic Data : Refer to Acta Cryst. guidelines for structural validation .

- CRDC Classifications : Align experimental workflows with RDF2050112 (reaction fundamentals) and RDF2050108 (process control) .

- Software Tools : Use COMSOL Multiphysics for reaction simulations and Gaussian for DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products